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Compound of Interest

Compound Name: N-cyclopropyl-2,4-dinitroaniline

Cat. No.: B1308477 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of N-
cyclopropyl-2,4-dinitroaniline, a molecule of interest in medicinal chemistry and materials

science. This document details the expected data from Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its

characterization. The information is presented to facilitate research and development activities

requiring precise analytical data.

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for N-cyclopropyl-2,4-
dinitroaniline, the following data tables are based on predictive models and analysis of

structurally similar compounds, primarily 2,4-dinitroaniline. These predictions provide a robust

baseline for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for N-cyclopropyl-2,4-dinitroaniline
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.80 d 1H H-3

~8.30 dd 1H H-5

~7.20 d 1H H-6

~3.50 m 1H N-CH (cyclopropyl)

~0.90 m 2H cyclopropyl CH₂

~0.70 m 2H cyclopropyl CH₂

Solvent: CDCl₃, Reference: TMS (0 ppm) d: doublet, dd: doublet of doublets, m: multiplet

Table 2: Predicted ¹³C NMR Spectral Data for N-cyclopropyl-2,4-dinitroaniline

Chemical Shift (δ, ppm) Assignment

~148 C-1 (C-NH)

~140 C-4 (C-NO₂)

~135 C-2 (C-NO₂)

~128 C-5

~122 C-3

~115 C-6

~30 N-CH (cyclopropyl)

~7 cyclopropyl CH₂

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for N-cyclopropyl-2,4-dinitroaniline
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 Medium N-H stretch

~3100 Medium Aromatic C-H stretch

~3050 Medium Cyclopropyl C-H stretch

~1620 Strong Aromatic C=C stretch

~1590 Strong N-H bend

~1530 Very Strong Asymmetric NO₂ stretch

~1340 Very Strong Symmetric NO₂ stretch

~1280 Strong C-N stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for N-cyclopropyl-2,4-dinitroaniline

m/z Relative Intensity Assignment

223 High [M]⁺ (Molecular Ion)

206 Medium [M - OH]⁺

193 Medium [M - NO]⁺

177 High [M - NO₂]⁺

165 Medium [M - C₃H₄]⁺

131 High [M - NO₂ - NO₂]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the key analytical techniques discussed. These

protocols are generalized and may require optimization based on the specific instrumentation

used.
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NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of N-cyclopropyl-2,4-dinitroaniline.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Spectral Width: 0-12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Spectral Width: 0-200 ppm.
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Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as

isopropanol and allowing it to dry completely.

Place a small amount of the solid N-cyclopropyl-2,4-dinitroaniline sample directly onto

the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Instrument Parameters:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty ATR crystal should be collected before

analyzing the sample.

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.
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Identify and label the major absorption peaks.

Mass Spectrometry
Sample Introduction (Direct Infusion or GC-MS):

For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Infuse the solution into the mass spectrometer's ionization source at a constant flow rate.

If using Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a

volatile solvent and inject it into the GC. The compound will be separated from impurities

before entering the mass spectrometer.

Instrument Parameters (Electron Ionization - EI):

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 50-500.

Scan Rate: 1-2 scans/second.

Data Analysis:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Compare the observed spectrum with predicted fragmentation patterns or library spectra if

available.

Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of an organic

compound like N-cyclopropyl-2,4-dinitroaniline.
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Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

N-cyclopropyl-2,4-dinitroaniline
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Fourier Transform, Phasing, Calibration Background Subtraction, Peak Picking Identify Molecular & Fragment Ions

Structure Elucidation & Characterization
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To cite this document: BenchChem. [Spectral Analysis of N-cyclopropyl-2,4-dinitroaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1308477#spectral-analysis-of-n-cyclopropyl-2-4-
dinitroaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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